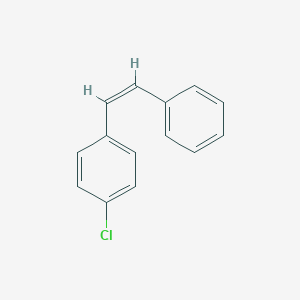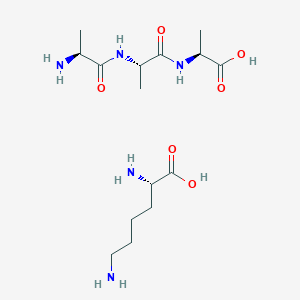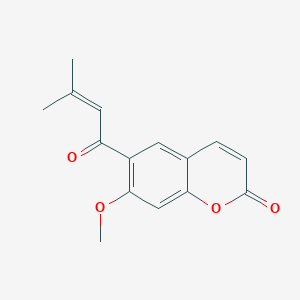
Coumarin, 7-methoxy-6-(3-methylcrotonoyl)-
Vue d'ensemble
Description
Coumarin, 7-methoxy-6-(3-methylcrotonoyl)-, also known as 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-1-oxo-2-buten-1-yl)-, is a chemical compound with the molecular formula C15H14O4 . It has an average mass of 258.269 Da and a monoisotopic mass of 258.089203 Da .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis
The molecular structure of Coumarin, 7-methoxy-6-(3-methylcrotonoyl)- consists of 15 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .Chemical Reactions Analysis
The chemical reactions of coumarin derivatives are complex and varied. The absorption spectra of coumarin and its derivatives involve the study of UV–Visible spectroscopy and fluorescence spectroscopy . Solvatochromic shifts and the effects of the salts on fluorescence spectra and UV–Visible spectra are also studied .Physical And Chemical Properties Analysis
The physical and chemical properties of Coumarin, 7-methoxy-6-(3-methylcrotonoyl)- include its molecular formula (C15H14O4), average mass (258.269 Da), and monoisotopic mass (258.089203 Da) .Applications De Recherche Scientifique
Sensitizing Capacity and Allergenic Potential
- Coumarins, including those with specific substitutions like methoxy groups, have been investigated for their contact sensitizing capacity. Certain substitutions in positions 6 and 7 with hydroxy groups enhance allergenic capability, while other substituents like methoxy groups diminish this activity (Hausen & Berger, 1989).
Synthesis and Biological Evaluation
- Novel coumarin derivatives have been synthesized from natural compounds, like those isolated from the medicinal plant Ammi majus L. These derivatives exhibited promising anti-inflammatory activities at low concentrations, suggesting potential medicinal applications (Ouf, Selim, Sakran & Badr El-din, 2014).
Antifungal and Pharmacological Effects
- Scopoletin, a coumarin compound, has shown antifungal properties and is isolated from several plant species. Its biosynthesis and inhibitory effects on bacteria and fungi highlight its potential in pharmacology (Gnonlonfin, Sanni & Brimer, 2012).
Anticancer Properties
- Structure-activity relationship studies of 4-methylcoumarin derivatives indicate significant anticancer potential against various human cancer cell lines. This research suggests further investigation into these derivatives for novel anticancer agents (Miri et al., 2016).
Chemical Reactivity and Photocleavage
- Coumarin derivatives, including those with 7-methoxy substitutions, can form host-guest complexes that exhibit selective photochemical reactivity, suggesting applications in chemical synthesis and possibly in phototherapy (Barooah, Pemberton & Sivaguru, 2008).
Cytotoxic and Antioxidant Properties
- The synthesis and biological evaluation of 6-ethoxy-4-methylcoumarin have shown slight cytotoxic effects and notable antioxidant activities, making it a candidate for further medicinal research (Çelikezen et al., 2020).
Antitumor and Anti-HIV Activities
- Synthesis of 7-[(1,5-dialkyl-1H-1,2,4-triazolyl)methoxy(and methyl)]coumarins and their evaluation for anticancer and antiviral properties have shown some promising results, particularly against HIV (Al-Soud et al., 2006).
Safety And Hazards
Coumarin, 7-methoxy-6-(3-methylcrotonoyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
The future directions of research on Coumarin, 7-methoxy-6-(3-methylcrotonoyl)- and other coumarin derivatives are promising. Many researchers around the world are working on the development of novel anticancer drugs with different mechanisms of action . Coumarin is a highly promising pharmacophore for the development of novel anticancer drugs .
Propriétés
IUPAC Name |
7-methoxy-6-(3-methylbut-2-enoyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-9(2)6-12(16)11-7-10-4-5-15(17)19-13(10)8-14(11)18-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDSLGAFRQCARR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin, 7-methoxy-6-(3-methylcrotonoyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



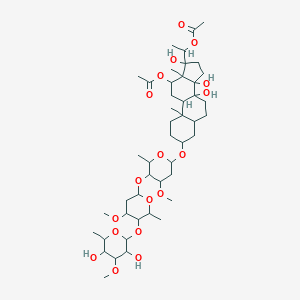
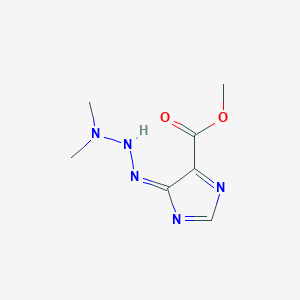
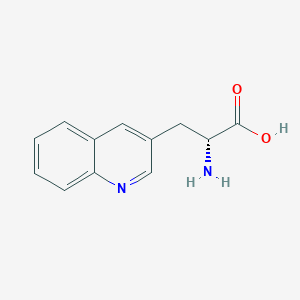
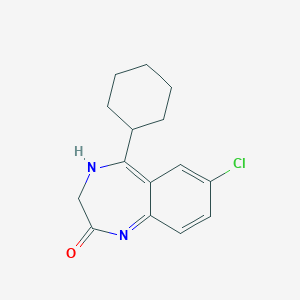
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
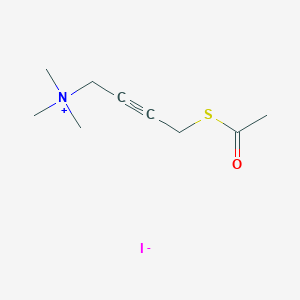
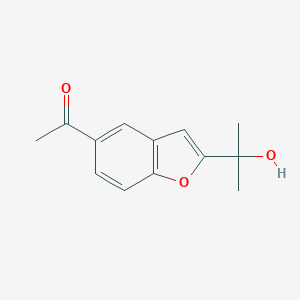
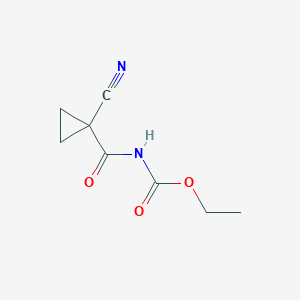
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
